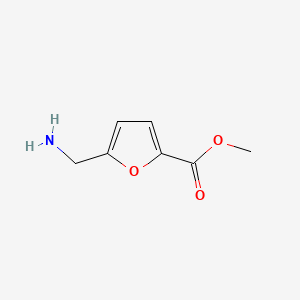

Methyl 5-(aminomethyl)furan-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(aminomethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZRHZUUJMJRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579683 | |

| Record name | Methyl 5-(aminomethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73751-06-1 | |

| Record name | Methyl 5-(aminomethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 5 Aminomethyl Furan 2 Carboxylate and Its Precursors

Chemo- and Regioselective Synthesis of the Furan (B31954) Core Preceding Methyl 5-(aminomethyl)furan-2-carboxylate

The construction of the 2,5-disubstituted furan core is a critical step in the synthesis of this compound. The chemo- and regioselectivity of these reactions are paramount to ensure the correct placement of functional groups, which will later be converted into the aminomethyl and carboxylate moieties. A common and effective strategy begins with readily available biomass-derived precursors such as furfuryl alcohol.

One established route involves a multi-step process to introduce the necessary functional groups onto the furan ring with high regioselectivity. orientjchem.orgresearchgate.net

Formylation : The synthesis can commence with the formylation of furfuryl alcohol using the Vilsmeier-Haack reaction. orientjchem.orgresearchgate.net This reaction selectively introduces an aldehyde group at the C5 position of the furan ring, yielding 5-(hydroxymethyl)furan-2-carbaldehyde.

Protection : The hydroxyl group can be protected, for instance, through acetylation, to prevent its interference in subsequent oxidation steps.

Oxidation : The aldehyde group at the C5 position is then selectively oxidized to a carboxylic acid. The Pinnick oxidation is a suitable method for this transformation, yielding 5-(acetoxymethyl)furan-2-carboxylic acid. orientjchem.org This sequence ensures that the functional groups are installed at the desired 2 and 5 positions of the furan core.

This stepwise approach allows for precise control over the substitution pattern of the furan ring, laying the essential groundwork for the final target molecule.

Targeted Functionalization Strategies for the Aminomethyl Moiety in the Synthesis of this compound

Introducing the aminomethyl group (-CH₂NH₂) at the C5 position of the furan ring is a key transformation. A predominant strategy for this is the reductive amination of a furan-2-carbaldehyde precursor. This method directly converts a carbonyl group into an amine in the presence of a nitrogen source, typically ammonia (B1221849), and a reducing agent.

The synthesis of the related compound 5-(aminomethyl)-2-furanmethanol (AMF) from 5-hydroxymethylfurfural (B1680220) (HMF) illustrates this principle effectively. researchgate.net In this process, the aldehyde group of HMF is converted to a primary amine. researchgate.net This transformation is often challenging due to the high nucleophilicity of the resulting primary amine, which can lead to side reactions. researchgate.net However, the use of specific catalytic systems can enhance selectivity. For instance, a non-noble metal Ni/SBA-15 catalyst has been shown to be highly selective for the reductive amination of HMF to AMF using aqueous ammonia, achieving high yields under relatively mild conditions. researchgate.net

Another approach involves the amination of methyl 5-(hydroxymethyl)-2-furan carboxylate derivatives. orientjchem.orgresearchgate.net While direct conversion to the primary amine is the goal, studies have shown reactions with various amines, such as tryptamine (B22526) and 1,3-diaminopropane, to form secondary amine derivatives. orientjchem.orgresearchgate.netresearchgate.net These reactions demonstrate the reactivity of the C5 position and provide pathways for introducing nitrogen-containing functional groups.

Esterification and Carboxylate Group Formation in the Context of this compound Synthesis

The formation of the methyl carboxylate group at the C2 position is the final key functionalization of the furan ring. This is typically achieved through the esterification of the corresponding furan-2-carboxylic acid precursor.

Following the oxidation of the aldehyde group to a carboxylic acid as described in section 2.1, standard esterification procedures can be applied. orientjchem.org Acid-catalyzed esterification (Fischer esterification) in methanol (B129727) is a common and effective method to convert the 5-substituted furan-2-carboxylic acid into its methyl ester, this compound. orientjchem.org

Alternatively, oxidative esterification provides a more direct route from an aldehyde precursor, such as HMF, to a methyl carboxylate. rsc.org This approach can be used to synthesize furan-2,5-dimethylcarboxylate (FDMC), a molecule that features the same methyl carboxylate group as the target compound. rsc.org This suggests that catalytic oxidation of a 5-substituted furan-2-carbaldehyde in the presence of methanol could directly yield the desired methyl ester, potentially reducing the number of synthetic steps.

A small-scale synthesis of the related methyl 5-(chloromethyl)furan-2-carboxylate was achieved by reacting its carboxylic acid precursor with a stoichiometric amount of potassium carbonate in methanol at room temperature, affording the product in high yield. escholarship.org

Green Chemistry Approaches and Sustainable Synthetic Routes to this compound

Green chemistry principles are increasingly being applied to the synthesis of furan-based compounds, leveraging renewable feedstocks and environmentally benign catalysts. The synthesis of 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), the carboxylic acid precursor to the target molecule, from the biomass-derived platform chemical 5-(hydroxymethyl)furfural (HMF) is a prime example of this trend. rsc.orgresearchgate.nettum.de

A one-pot, one-step enzymatic process has been developed that converts HMF to AMFCA in an aqueous medium under mild conditions. rsc.orgtum.de This biocatalytic cascade employs a series of purified enzymes to perform the required transformations with high specificity, eliminating the need for organic solvents and harsh reagents. rsc.orgresearchgate.net

The enzymatic cascade typically involves:

An HMF oxidase to oxidize the alcohol and aldehyde groups of HMF.

An aldehyde dehydrogenase to ensure complete conversion to the carboxylic acid.

An omega-transaminase to introduce the amino group. rsc.orgtum.de

L-alanine is often used as a sustainable amine donor, and an alanine (B10760859) dehydrogenase can be included to regenerate it, ensuring redox neutrality in the system. rsc.orgtum.de This fully enzymatic route represents a significant advancement in the sustainable production of AMFCA and its derivatives. researchgate.net

Table 1: Enzyme Cascade for Biocatalytic Synthesis of AMFCA from HMF

| Enzyme | Role in Cascade | Source Organism (Example) |

|---|---|---|

| HMF Oxidase | Oxidation of HMF to 2,5-diformylfuran (DFF) and further to furan-2-carboxylic acid, 5-formyl- (FFCA) | Methylovorus sp. MP688 |

| Aldehyde Dehydrogenase | Oxidation of intermediate aldehydes to the carboxylic acid | Sphingobium sp. SYK-6 |

| Omega-Transaminase | Amination of the formyl group to an aminomethyl group | Chromobacterium violaceum |

| Alanine Dehydrogenase | Regeneration of the L-alanine amine donor | Bacillus subtilis |

Catalytic Methodologies in the Synthesis of this compound and its Derivatives

Catalysis is central to the efficient and selective synthesis of this compound and its precursors. Both heterogeneous metal catalysts and biocatalysts play crucial roles in various steps of the synthetic pathways.

Heterogeneous Catalysis: Reductive amination of HMF and related furan aldehydes is a key step that relies heavily on catalysis. researchgate.net Various metal catalysts have been investigated for this transformation. While precious metal catalysts such as Ru/C, Pd/C, Pt/C, and Ir/C are effective, there is a strong drive to develop catalysts based on more abundant and less expensive non-noble metals. researchgate.net Nickel-based catalysts, specifically Ni/SBA-15, have shown high selectivity and yield for the reductive amination of HMF to 5-(aminomethyl)-2-furanmethanol, demonstrating the potential of non-noble metal systems. researchgate.net The efficiency of these catalysts is influenced by factors such as the metal support, particle size, and reaction conditions. researchgate.net For the synthesis of the related diamine 2,5-bis(aminomethyl)furan (B21128) (BAF), a bifunctional CuNiAlOₓ catalyst has been developed for the one-pot transformation of HMF. rsc.org

Biocatalysis: As detailed in the Green Chemistry section, enzymatic catalysis offers a powerful and sustainable alternative to traditional chemical methods. rsc.org The use of multi-enzyme cascades allows for one-pot syntheses that proceed with exceptional selectivity under mild, aqueous conditions. tum.de Enzymes like oxidases, dehydrogenases, and transaminases can be combined to convert biomass-derived starting materials like HMF directly into key precursors such as 5-(aminomethyl)-2-furancarboxylic acid, minimizing waste and energy consumption. rsc.orgresearchgate.net

Table 2: Comparison of Catalysts in the Reductive Amination of HMF

| Catalyst | Substrate | Product | Yield | Conditions |

|---|---|---|---|---|

| Ni/SBA-15 | 5-Hydroxymethylfurfural (HMF) | 5-(aminomethyl)-2-furanmethanol (AMF) | 89.8% | 100 °C, 4 h, Aqueous Ammonia |

| Ir/C | 5-Hydroxymethylfurfural (HMF) | 5-(aminomethyl)-2-furanmethanol (AMF) | 92% | Mild conditions |

| Ru/NC-900-800NH₃ | 5-Hydroxymethylfurfural (HMF) | 5-(aminomethyl)-2-furanmethanol (AMF) | 93% | 100 °C, 10 h |

| Cu₄Ni₁Al₄Oₓ | 5-Hydroxymethylfurfural (HMF) | 2,5-bis(aminomethyl)furan (BAF) | 85.9% | Two-stage reaction |

Comprehensive Spectroscopic and Structural Characterization of Methyl 5 Aminomethyl Furan 2 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 5-(aminomethyl)furan-2-carboxylate Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the precise atomic connectivity of this compound. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide unambiguous evidence for the compound's structural framework.

In the ¹H NMR spectrum, characteristic signals are observed for the methyl ester protons, the aminomethyl protons, and the two protons on the furan (B31954) ring. The furan protons typically appear as distinct doublets, with their chemical shifts and coupling constants being indicative of their relative positions on the heterocyclic ring.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for the ester carbonyl carbon, the furan ring carbons, the aminomethyl carbon, and the methyl ester carbon.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Furan H-3 | ~6.2-6.4 | ~108-110 |

| Furan H-4 | ~7.0-7.2 | ~118-120 |

| -CH₂NH₂ | ~3.8-4.0 | ~45-47 |

| -OCH₃ | ~3.8-3.9 | ~51-53 |

| Furan C-2 | - | ~158-160 |

| Furan C-5 | - | ~155-157 |

| -C=O | - | ~159-161 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in confirming the structural assignment of this compound. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A key correlation would be observed between the two furan protons (H-3 and H-4), confirming their adjacent positions on the furan ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the unambiguous assignment of the protonated carbons, such as the furan C-3 and C-4, the aminomethyl carbon, and the methyl ester carbon.

Solid-State NMR Applications for this compound

While solution-state NMR provides information on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can offer insights into its structure and dynamics in the solid phase. researchgate.net For furan derivatives, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in different crystal forms. Different polymorphs can have distinct physical properties. Additionally, ssNMR can be used to probe intermolecular interactions and packing arrangements within the crystal lattice, providing a more complete picture of the compound's solid-state architecture. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

The IR spectrum of this compound would display several key absorption bands:

N-H stretching: The primary amine group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches from the furan ring and aliphatic C-H stretches from the methyl and aminomethyl groups appear around 2800-3100 cm⁻¹.

C=O stretching: A strong, sharp absorption band corresponding to the ester carbonyl group is expected in the range of 1710-1730 cm⁻¹.

C=C stretching: Vibrations of the furan ring double bonds would appear in the 1500-1600 cm⁻¹ region. globalresearchonline.net

C-O stretching: The C-O bonds of the ester and the furan ring ether linkage will show characteristic absorptions, typically in the 1000-1300 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations of the furan ring. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300-3500 |

| Furan Ring | C-H Stretch | ~3100 |

| -CH₂-, -CH₃ | C-H Stretch | 2850-3000 |

| -C=O (Ester) | C=O Stretch | 1710-1730 |

| Furan Ring | C=C Stretch | 1500-1600 |

| Ester, Ether | C-O Stretch | 1000-1300 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₇H₉NO₃), the expected exact mass would be calculated and compared to the experimental value to confirm its composition.

Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to study the fragmentation pathways of the molecule. The fragmentation pattern is a unique fingerprint that helps to confirm the structure. Key fragmentation pathways for this molecule could include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the aminomethyl group (-CH₂NH₂).

Fragmentation of the furan ring itself, a characteristic of furan compounds under electron impact. ed.ac.ukresearchgate.net

Analysis of the resulting fragment ions allows for a piece-by-piece reconstruction of the molecule's structure.

X-ray Crystallography for Determination of Solid-State Structure and Conformation of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of each atom.

This technique would reveal:

Conformation: The preferred spatial arrangement of the aminomethyl and carboxylate substituents relative to the furan ring.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including potential hydrogen bonding involving the amine group and the ester carbonyl, as well as π-stacking interactions between furan rings.

While specific crystallographic data for this compound is not widely published, studies on similar 5-phenylfuran-2-carboxylate derivatives have been conducted, providing insights into their crystal structures and intermolecular contacts. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment of Chiral Derivatives of this compound

This compound itself is an achiral molecule and therefore does not exhibit circular dichroism (CD). However, it can be used as a versatile building block in the synthesis of chiral derivatives. The primary amine group is a convenient handle for introducing chiral auxiliaries or for constructing more complex chiral structures.

For these chiral derivatives, chiroptical spectroscopy, particularly Circular Dichroism, is an essential tool for assessing enantiomeric purity. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net Enantiomers will produce mirror-image CD spectra.

The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. By creating a calibration curve with samples of known enantiomeric composition, CD can be used as a rapid and sensitive method for determining the ee of newly synthesized chiral derivatives of this compound. nih.govhindsinstruments.com This is particularly valuable in the context of asymmetric synthesis, where the goal is to produce one enantiomer selectively. utexas.edu

Reactivity Profiles and Mechanistic Investigations of Methyl 5 Aminomethyl Furan 2 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring of Methyl 5-(aminomethyl)furan-2-carboxylate

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). numberanalytics.com However, the reactivity and regioselectivity of these reactions are significantly influenced by the two substituents: the electron-withdrawing methyl carboxylate group (-COOCH₃) at the C2 position and the aminomethyl group (-CH₂NH₂) at the C5 position.

The -COOCH₃ group is a deactivating group due to its negative inductive (-I) and resonance (-M) effects, which decrease the electron density of the furan ring. This deactivation makes the ring less reactive towards electrophiles compared to unsubstituted furan. numberanalytics.com Conversely, the aminomethyl group, while containing an electron-withdrawing nitrogen atom, is separated from the ring by a methylene (B1212753) spacer. This insulation prevents direct resonance effects, and its primary influence is a weak, activating inductive effect (+I).

The directing influence of these groups dictates the position of substitution. The furan ring typically undergoes substitution at the C2 and C5 positions. Since both are occupied, substitution is directed to the C3 or C4 positions. The C2-ester group strongly directs incoming electrophiles to the C4 position, while the C5-aminomethyl group directs to the C3 position. The powerful deactivating and directing nature of the carboxylate group generally makes the C4 position the most probable site for electrophilic attack.

Common Electrophilic Substitution Reactions:

Nitration: Furan itself reacts vigorously with standard nitrating agents. For a deactivated ring like that in this compound, milder conditions are necessary, such as using acetyl nitrate (B79036) at low temperatures to prevent ring degradation. pharmaguideline.com

Halogenation: Furan reacts explosively with chlorine and bromine at room temperature, leading to polyhalogenated products. pharmaguideline.comquimicaorganica.org For monosubstitution on the title compound, controlled conditions are essential, such as using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) at low temperatures. quimicaorganica.org The reaction likely proceeds via an addition-elimination mechanism, particularly in the presence of nucleophilic solvents. quimicaorganica.org

Acylation: Friedel-Crafts acylation of sensitive furan rings requires milder catalysts than aluminum chloride (AlCl₃), which often leads to polymerization. stackexchange.com Boron trifluoride etherate (BF₃·OEt₂) is a more suitable catalyst for acylating furans with acid anhydrides. stackexchange.comgoogle.com The reaction would be expected to yield the 4-acyl derivative.

Nucleophilic Reactivity of the Aminomethyl Group in this compound

The primary aliphatic amine of the aminomethyl group is a potent nucleophile and a key center of reactivity. This functionality allows for a variety of transformations to modify the molecule's structure.

Acylation: The amine readily reacts with acylating agents like acid chlorides and anhydrides in the presence of a base to form the corresponding amides. This is a standard transformation for primary amines.

Alkylation: The nucleophilic amine can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to mixtures of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt.

Reductive Amination: A more controlled method for N-alkylation is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. mdpi.comdtu.dk This two-step, one-pot process is highly efficient for creating N-substituted furfuryl amines from furanic aldehydes. nih.govresearchgate.net Various catalysts, including those based on nickel, cobalt, and palladium, have been shown to be effective for the hydrogenation of the imine intermediate. mdpi.com

The table below summarizes typical reductive amination reactions involving furan derivatives, which are analogous to the potential reactions of this compound.

| Furan Substrate | Amine/Nitrogen Source | Catalyst | Product | Yield (%) | Reference |

| 5-Hydroxymethylfurfural (B1680220) (HMF) | Primary Amines | CuAlOₓ | N-substituted 5-(hydroxymethyl)-2-furfuryl amines | Good to Excellent | nih.gov |

| 5-Acetoxymethylfurfural | Primary Amines | CuAlOₓ | N-substituted 5-(acetoxymethyl)-2-furfuryl amines | Good to Excellent | nih.gov |

| Furfural | Aniline | Pd/C-NH₂ | N-(furan-2-ylmethyl)aniline | >99 | dtu.dk |

| 5-Hydroxymethylfurfural (HMF) | NH₃ | Ni/SBA-15 | 5-(aminomethyl)furan-2-methanol | ~90 | mdpi.com |

| Furoin | NH₃ / H₂ | Ru/Al₂O₃ | 2-amino-1,2-di(furan-2-yl)ethan-1-ol | 47 | rsc.org |

Ester Group Transformations: Hydrolysis, Transesterification, and Reduction Chemistry of this compound

The methyl ester group at the C2 position is amenable to several common transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-(aminomethyl)furan-2-carboxylic acid, under either acidic or basic (saponification) conditions. Basic hydrolysis using a reagent like sodium hydroxide (B78521) in an aqueous or alcoholic solvent is typically preferred to avoid acid-catalyzed degradation of the furan ring.

Transesterification: In the presence of an acid or base catalyst, the methyl ester can be converted to other esters by reaction with an excess of a different alcohol. This equilibrium-driven process is useful for introducing different alkyl or aryl groups into the ester functionality.

Reduction: The ester group can be reduced to a primary alcohol, yielding (5-(aminomethyl)furan-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Cycloaddition Reactions Involving the Furan Moiety of this compound

Furan and its derivatives can function as dienes in [4+2] Diels-Alder cycloaddition reactions, providing a route to form oxabicyclic structures. numberanalytics.comresearchgate.net The aromaticity of the furan ring reduces its reactivity compared to non-aromatic dienes, and the reactions are often reversible. rsc.org

The reactivity of the furan diene in this compound is diminished by the electron-withdrawing ester group at the C2 position. mdpi.com This deactivation means that highly reactive dienophiles and/or harsh reaction conditions (e.g., high pressure or Lewis acid catalysis) may be necessary to promote the cycloaddition.

Key aspects of Diels-Alder reactions with furan derivatives:

Stereoselectivity: The reaction can produce both endo and exo diastereomers. While the endo product is often kinetically favored due to secondary orbital interactions, the exo product is typically more thermodynamically stable. rsc.orgmdpi.com For many furan cycloadditions, the reversibility of the reaction allows for the eventual isolation of the more stable exo isomer. acs.org

Dienophiles: Common dienophiles used with furans include maleimides, maleic anhydride, and acetylenic esters. mdpi.comacs.org

Mechanistic Insights: Computational studies have shown that furan is less reactive and less endo-selective than dienes like cyclopentadiene. rsc.org The presence of electron-donating groups on the furan ring increases reactivity, while electron-withdrawing groups decrease it. rsc.org Recent experimental work on the furan-acrolein system has identified pre-reactive intermediates where π–π stacking interactions dominate over hydrogen bonding, influencing the reaction pathway. acs.org

Palladium-Catalyzed Cross-Coupling Reactions and other Organometallic Transformations of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com However, these reactions typically require a substrate bearing a halide or triflate leaving group. Therefore, to engage this compound in such transformations, it would first need to be halogenated at one of the available ring positions (C3 or C4), as discussed in section 4.1.

Assuming a halo-derivative, such as Methyl 4-bromo-5-(aminomethyl)furan-2-carboxylate, is prepared, it could undergo a variety of coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the halo-furan with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govmdpi.comresearchgate.netthieme-connect.com This is a widely used method for synthesizing biaryl and substituted aryl compounds. morressier.com

Heck Coupling: This reaction forms a C-C bond by coupling the halo-furan with an alkene, catalyzed by a palladium complex. mdpi.comnih.gov

Sonogashira Coupling: This involves the coupling of the halo-furan with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to produce an alkynylated furan. nih.gov

The efficiency of these reactions depends on the choice of catalyst, ligands, base, and solvent. thieme-connect.comrsc.orgbenthamdirect.com

Radical Reactions and Photochemistry of this compound

The study of radical and photochemical reactions provides insight into the behavior of the molecule under high-energy conditions.

Radical Reactions: The furan ring can participate in radical reactions, although these are less common than electrophilic substitutions. The antioxidant properties of some furan derivatives are attributed to their ability to neutralize free radicals through hydrogen atom transfer mechanisms. researchgate.net The presence of the aminomethyl group could also influence radical reactivity, as tertiary hydrogen atoms adjacent to nitrogen can be susceptible to abstraction. osti.gov

Photochemistry: Furan derivatives are photochemically active. Upon irradiation with UV light, they can undergo several transformations:

[2+2] Cycloaddition: Furan derivatives with conjugated C=C bonds can undergo dimerization via [2+2] cycloaddition between an excited-state molecule and a ground-state molecule. researchgate.net

Isomerization: Irradiation can lead to isomerization. For example, direct irradiation of furan can produce isomeric furans or cyclopropenyl derivatives. netsci-journal.com Furan carboxamides have been used as model compounds to study photochemical degradation pathways in water, involving species like singlet oxygen (¹O₂) and triplet chromophoric dissolved organic matter (³CDOM*). acs.orgnih.gov

Ring-Opening: Photoinduced ring-opening is a known reaction for furan, often proceeding through a biradical intermediate as a pathway for non-radiative decay of the excited state. aip.org

Kinetic and Mechanistic Studies of Reactions Involving this compound

Understanding the kinetics and mechanisms of reactions provides a deeper insight into the reactivity of the title compound.

Acid-Catalyzed Ring Opening: The furan ring is susceptible to opening under acidic conditions. Kinetic studies on related molecules like furfuryl alcohol show that the presence of water and the type of acid initiator significantly impact the rate of ring-opening, which competes with polymerization. nih.govmdpi.com Computational studies on furan itself suggest that protonation at the Cα position is the rate-limiting step, leading to the formation of intermediates that subsequently undergo ring cleavage. researchgate.net Theoretical studies on the degradation of furfuryl alcohol resins show that the activation energy for ring-opening increases as the number of linked furan rings grows. buct.edu.cn

Diels-Alder Mechanism: As mentioned previously, computational studies using methods like the Activation Strain Model have been employed to analyze the reactivity and selectivity of Diels-Alder reactions involving furans. rsc.org These studies quantify the orbital interactions and distortion energies that control the activation barriers for the endo and exo pathways.

Derivatization Strategies and Synthetic Transformations of Methyl 5 Aminomethyl Furan 2 Carboxylate

Modification of the Aminomethyl Group: Amide, Imine, and Urea (B33335) Formation

The primary amine of the aminomethyl group is a key site for derivatization, readily undergoing reactions to form amides, imines, and ureas.

Amide Formation: The aminomethyl group can be acylated to form amides through reaction with various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling agents. This reaction is fundamental in peptide synthesis and for introducing a wide range of functional groups. For example, the reaction with an acyl chloride in the presence of a base to neutralize the HCl byproduct yields the corresponding N-acylated derivative.

| Acylating Agent | Base | Product |

| Acetyl chloride | Triethylamine | Methyl 5-(acetamidomethyl)furan-2-carboxylate |

| Benzoyl chloride | Pyridine | Methyl 5-(benzamidomethyl)furan-2-carboxylate |

| Acetic anhydride | Triethylamine | Methyl 5-(acetamidomethyl)furan-2-carboxylate |

Imine Formation: Condensation of the primary amine with aldehydes or ketones under mildly acidic conditions leads to the formation of imines, also known as Schiff bases. nih.govresearchgate.netyoutube.com This reversible reaction is often driven to completion by the removal of water. nih.govresearchgate.net Imines are important intermediates in various organic syntheses and are also found in many biologically active compounds. The reaction is typically catalyzed by a weak acid. researchgate.net

| Carbonyl Compound | Catalyst | Product Type |

| Benzaldehyde | Acetic acid | N-benzylidene-1-(5-(methoxycarbonyl)furan-2-yl)methanamine |

| Acetone | p-Toluenesulfonic acid | N-isopropylidene-1-(5-(methoxycarbonyl)furan-2-yl)methanamine |

| Cyclohexanone | Acetic acid | N-cyclohexylidene-1-(5-(methoxycarbonyl)furan-2-yl)methanamine |

Urea Formation: The reaction of the aminomethyl group with isocyanates provides a straightforward route to urea derivatives. This reaction is typically rapid and proceeds by the nucleophilic addition of the amine to the isocyanate. chemicalbook.comsemanticscholar.orgwikipedia.org Symmetrical or unsymmetrical ureas can be synthesized depending on the choice of isocyanate. chemicalbook.comsemanticscholar.org

| Isocyanate | Solvent | Product |

| Phenyl isocyanate | Dichloromethane | Methyl 5-(((phenylcarbamoyl)amino)methyl)furan-2-carboxylate |

| Methyl isocyanate | Tetrahydrofuran | Methyl 5-(((methylcarbamoyl)amino)methyl)furan-2-carboxylate |

Functionalization at the Carboxylate Ester: Amidation, Ester Exchange, and Reduction to Alcohol

The methyl carboxylate group offers another handle for modification, allowing for transformations such as amidation, ester exchange, and reduction.

Amidation: The ester can be converted to an amide by direct aminolysis with a primary or secondary amine. This reaction is often slower than the acylation of the aminomethyl group and may require elevated temperatures or the use of a catalyst. To achieve selective amidation of the ester without affecting the aminomethyl group, the latter must first be protected.

Ester Exchange (Transesterification): Transesterification can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This is an equilibrium-controlled process, and the reaction is typically driven forward by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed. This method is useful for introducing different alkyl or aryl groups into the ester functionality.

Reduction to Alcohol: The methyl ester can be reduced to the corresponding primary alcohol, [5-(aminomethyl)furan-2-yl]methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The aminomethyl group may also be protected prior to reduction to avoid side reactions.

Ring Functionalization of the Furan (B31954) Core in Methyl 5-(aminomethyl)furan-2-carboxylate

Electrophilic aromatic substitution is a characteristic reaction of furan. The furan ring is electron-rich and generally undergoes substitution preferentially at the C2 and C5 positions. organic-chemistry.orgnumberanalytics.comorganic-chemistry.orgmatanginicollege.ac.inacs.org In this compound, these positions are already substituted. The existing electron-withdrawing carboxylate group and the electron-donating (via the methylene (B1212753) bridge) aminomethyl group have opposing effects on the reactivity of the remaining C3 and C4 positions. Electrophilic substitution at these positions is generally more difficult and less regioselective than at the C2 and C5 positions of unsubstituted furan. acs.org

Halogenation: Direct halogenation of 2,5-disubstituted furans can be challenging and may lead to addition products or ring opening, especially under harsh conditions. Milder halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can sometimes be used to achieve substitution at the C3 or C4 position, though mixtures of products are common. rsc.org

Nitration: The nitration of furan rings typically requires mild conditions to avoid degradation of the sensitive ring system. youtube.comrsc.orgstackexchange.com For a 2,5-disubstituted furan, nitration at the C3 or C4 position is not a common transformation and would likely require carefully optimized conditions to achieve any significant yield.

Friedel-Crafts Acylation: Friedel-Crafts acylation on the furan ring is possible but often requires milder Lewis acids than those used for benzene (B151609) to prevent polymerization. researchgate.netrsc.orgnih.gov Acylation of a 2,5-disubstituted furan at the C3 or C4 position is synthetically challenging and not a commonly reported procedure.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The bifunctional nature of this compound makes it an ideal candidate for participation in such reactions.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. organic-chemistry.org this compound can serve as the amine component in this reaction. organic-chemistry.orgrsc.orgnih.govwikipedia.org The resulting product would incorporate the furan moiety and have a complex, peptide-like structure.

Passerini Reaction: The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. matanginicollege.ac.innih.govrsc.orgasianpubs.orgnih.govresearchgate.net While the parent molecule cannot directly participate as all three components, its derivatives can. For example, if the aminomethyl group is converted to an isocyanide, or the ester is hydrolyzed to a carboxylic acid, the resulting derivative could be a substrate for the Passerini reaction.

Synthesis of Macrocycles and Polycyclic Systems from this compound Precursors

The presence of two reactive functional groups at opposite ends of the molecule makes derivatives of this compound excellent precursors for the synthesis of macrocycles and polycyclic systems.

Macrocycle Synthesis: By transforming the aminomethyl and carboxylate groups into complementary reactive functionalities, intramolecular cyclization can lead to the formation of macrocycles. For instance, after protection of the amine, reduction of the ester to an alcohol, and subsequent conversion of the alcohol to a leaving group, the deprotected amine can act as a nucleophile to close the ring. Alternatively, intermolecular reactions between two molecules of a suitably functionalized derivative can lead to larger macrocyclic structures. For example, condensation of a diacid chloride derivative of furan with a diamine can produce macrocyclic diamides. researchgate.net

Polycyclic Systems Synthesis: The furan ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form polycyclic systems. While the aromaticity of the furan ring makes it less reactive as a diene compared to non-aromatic dienes, these reactions can be promoted by high pressure or the use of Lewis acid catalysts. The substituents on the furan ring in this compound would influence the feasibility and regioselectivity of such cycloadditions.

Computational Chemistry and Theoretical Characterization of Methyl 5 Aminomethyl Furan 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals of Methyl 5-(aminomethyl)furan-2-carboxylate

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For this compound, DFT calculations can reveal crucial details about its electronic structure, chemical reactivity, and charge distribution.

By solving the Kohn-Sham equations, the electron density of the molecule is determined, from which various properties can be derived. The distribution of electron density indicates the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack. The presence of the electron-withdrawing methyl carboxylate group (-COOCH₃) and the electron-donating aminomethyl group (-CH₂NH₂) on the furan (B31954) ring creates a distinct electronic profile. The nitrogen atom of the amino group and the oxygen atoms of the carboxylate group are regions of high electron density, while the hydrogen atoms of the amino group are electron-deficient.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO represents the ability to donate an electron, and its energy level is associated with the ionization potential. The LUMO signifies the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For furan derivatives, the π-electron system of the ring significantly contributes to the frontier orbitals. aip.orgaip.org In this compound, the HOMO is expected to be localized primarily on the furan ring and the amino group, while the LUMO is likely concentrated over the carboxylate group and the furan ring.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations Illustrative data based on typical values for similar furan derivatives.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Conformational Analysis and Potential Energy Surface Mapping for this compound

The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms. The molecule has several rotatable single bonds: the C-C bond between the furan ring and the aminomethyl group, the C-N bond within the aminomethyl group, the C-C bond connecting the furan ring to the carboxylate group, and the C-O bond of the ester.

A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. libretexts.org For this compound, a full PES would be high-dimensional. Therefore, analysis is often simplified by performing relaxed scans, where the energy is calculated while systematically rotating one or two dihedral angles and allowing the rest of the molecule to relax to its minimum energy geometry. This process identifies energy minima, corresponding to stable conformers, and energy maxima, corresponding to the transition states that separate them. libretexts.org The energy difference between a conformer and the transition state represents the rotational energy barrier.

Computational studies on similar furan derivatives show that the orientation of substituents relative to the furan ring is crucial. researchgate.net For this compound, the most stable conformers would likely be those that minimize steric hindrance between the aminomethyl and methyl carboxylate groups and allow for favorable intramolecular interactions, such as hydrogen bonding between the amino group and the carbonyl oxygen of the ester.

Table 2: Illustrative Torsional Barriers for Key Rotatable Bonds in this compound

| Rotatable Bond | Dihedral Angle Definition | Predicted Rotational Barrier (kcal/mol) |

|---|---|---|

| Furan-CH₂NH₂ | C4-C5-C-N | 3-5 |

Prediction of Spectroscopic Properties of this compound through Computational Methods

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted by calculating the magnetic shielding tensors of the nuclei using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations, when referenced against a standard like tetramethylsilane (TMS), provide theoretical spectra that can be directly compared with experimental data, helping to confirm the molecular structure and assign specific signals. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. By performing a frequency calculation after a geometry optimization, the vibrational frequencies and their corresponding intensities can be computed. mdpi.com These theoretical frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. The predicted IR spectrum can identify characteristic peaks, such as the N-H stretches of the amine, the C=O stretch of the ester, and the C-O stretches of the furan ring and ester group.

UV-Vis Spectroscopy: Electronic transitions, which occur upon absorption of ultraviolet or visible light, can be modeled using Time-Dependent DFT (TD-DFT). researchgate.netnih.gov This method calculates the energies of excited states, providing the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, π → π* transitions involving the furan ring are expected to dominate the UV spectrum.

Table 3: Predicted Spectroscopic Data for this compound Illustrative data based on computational studies of related furan compounds.

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | 160-165 ppm |

| ¹H NMR | Amine Protons (-NH₂) | 1.5-3.0 ppm |

| IR | Carbonyl Stretch (ν_C=O) | 1710-1730 cm⁻¹ |

Elucidation of Reaction Mechanisms and Transition States Involving this compound through Computational Modeling

Computational modeling is a vital tool for investigating the detailed pathways of chemical reactions. It allows for the characterization of reactants, products, intermediates, and, most importantly, the high-energy transition states that connect them. acs.org For this compound, several types of reactions could be studied.

For example, the nucleophilic character of the amino group could be explored in reactions like acylation or alkylation. Computational methods can map the reaction coordinate, identify the transition state structure, and calculate the activation energy barrier. This provides insight into the reaction rate and feasibility. Similarly, the hydrolysis of the methyl ester group, a common reaction for carboxylates, can be modeled to understand its mechanism under acidic or basic conditions.

DFT calculations are commonly used to locate transition states, which are first-order saddle points on the potential energy surface (one negative frequency in the vibrational analysis). libretexts.org Once a transition state is found, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it correctly connects the desired reactants and products. Theoretical studies on the reactions of similar furan derivatives provide a framework for predicting the reactivity of this compound. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions of this compound

While quantum mechanical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of a molecule in a condensed phase (like in a solvent or interacting with a biological target) over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system.

For this compound, MD simulations can reveal how it interacts with solvent molecules, such as water. The simulations would show the formation and dynamics of hydrogen bonds between the solvent and the molecule's amino and carboxylate groups. These interactions are crucial for understanding its solubility and stability in different environments.

Furthermore, MD simulations can be used to study the non-covalent interactions between multiple molecules of this compound or its interactions with other molecules. These interactions include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and furan oxygen can act as acceptors. nih.gov

π-π Stacking: The aromatic furan rings can stack on top of each other, an interaction that is important in crystal packing and binding to biological macromolecules. researchgate.net

By analyzing the trajectories from an MD simulation, properties like the radial distribution function can be calculated to quantify the structuring of solvent molecules around the solute and to understand the nature of the intermolecular forces at play. nih.gov

Advanced Applications of Methyl 5 Aminomethyl Furan 2 Carboxylate As a Versatile Chemical Building Block

Utilization in the Synthesis of Complex Heterocyclic Scaffolds and Frameworks

The bifunctional nature of methyl 5-(aminomethyl)furan-2-carboxylate makes it an attractive starting material for the synthesis of a variety of complex heterocyclic systems. The presence of a primary amine and an ester group on a rigid furan (B31954) core allows for a range of cyclization and condensation reactions.

Synthesis of Fused Pyridinone and Pyrimidinone Systems: The aminomethyl group can react with β-ketoesters or their equivalents to construct pyridinone rings. For instance, in a reaction analogous to the Gould-Jacobs reaction, condensation with diethyl ethoxymethylenemalonate followed by thermal cyclization could yield a furo[3,2-c]pyridinone derivative. Similarly, reaction with diketene (B1670635) or other 1,3-dielectrophiles can lead to the formation of fused pyridinone structures.

Furthermore, the aminomethyl functionality is a key component in the synthesis of pyrimidinones. For example, a three-component Biginelli-type reaction, involving an aldehyde, a β-ketoester, and the aminomethylfuran moiety acting as the urea (B33335) equivalent, could potentially afford dihydropyrimidinone-fused furan systems. frontiersin.org

Pictet-Spengler and Bischler-Napieralski Type Reactions: While classic Pictet-Spengler and Bischler-Napieralski reactions involve β-arylethylamines, the furan ring in this compound can, under certain conditions, act as the electron-rich aromatic component. researchgate.netresearchgate.nethud.ac.uk For instance, after N-acylation of the aminomethyl group, an intramolecular electrophilic substitution onto the furan ring, activated by the oxygen atom, could lead to the formation of fused heterocyclic systems analogous to tetrahydroisoquinolines. sc.edu This approach opens a pathway to novel furan-fused nitrogen-containing polycycles.

| Heterocyclic Scaffold | Synthetic Strategy | Key Intermediates | Potential Product |

| Furo[3,2-c]pyridinone | Gould-Jacobs type reaction | N-substituted aminomethylfuran | Fused pyridinone |

| Fused Dihydropyrimidinone | Biginelli-type reaction | Urea/thiourea analogue | Fused pyrimidinone |

| Fused Tetrahydropyridine | Pictet-Spengler type reaction | N-acyl iminium ion | Furan-fused pyridine |

Role in Polymer Chemistry: Monomer, Cross-linking Agent, and Functional Polymer Precursor

The drive towards sustainable and bio-based polymers has positioned furan derivatives as key renewable monomers. This compound, with its amino and ester functionalities, is a prime candidate for the synthesis of novel polyamides and other functional polymers.

Monomer for Polyamide Synthesis: The compound can be considered a precursor to an AB-type monomer for polyamide synthesis. Hydrolysis of the methyl ester to the corresponding carboxylic acid would yield 5-(aminomethyl)furan-2-carboxylic acid. This monomer can then undergo self-condensation polymerization to produce a bio-based polyamide, poly(5-aminomethyl-2-furoate). Research on the closely related poly(5-aminomethyl-2-furoic acid) (PAMF) has shown that such furanic polyamides can exhibit high glass transition and melting temperatures, making them comparable to some commercial semi-aromatic polyamides. acs.org

Cross-linking Agent: The furan ring itself can participate in cross-linking reactions. The Diels-Alder reaction between a furan and a maleimide (B117702) is a well-established, thermally reversible cycloaddition. Polymers incorporating this compound can be cross-linked with bismaleimides to create healable and recyclable thermoset materials. acs.org This dynamic covalent chemistry allows for the development of advanced materials with self-healing properties.

Functional Polymer Precursor: The aminomethyl group can be modified prior to or after polymerization to introduce specific functionalities. For example, reaction with isocyanates can yield urea linkages, leading to poly(amide-urea)s with distinct properties. Furthermore, the primary amine can be used to graft other molecules onto a polymer backbone, creating functional polymers for applications such as drug delivery or catalysis.

| Polymer Type | Role of this compound | Polymerization Method | Key Properties |

| Polyamide | AB-type monomer (after hydrolysis) | Self-condensation | High thermal stability, bio-based |

| Cross-linked Polymer | Furan-containing monomer | Diels-Alder reaction with bismaleimides | Thermally reversible, self-healing |

| Functional Poly(amide-urea) | Monomer | Polycondensation with diisocyanates | Enhanced hydrogen bonding |

Application in Supramolecular Chemistry: Ligand Synthesis for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The design of the organic linker is crucial in determining the structure and properties of the resulting framework. This compound presents an interesting scaffold for the design of new ligands.

After hydrolysis to 5-(aminomethyl)furan-2-carboxylic acid, the molecule possesses both a carboxylate group and an amino group, both of which can coordinate to metal centers. The furan ring provides a rigid and geometrically defined spacer. The use of furan-2,5-dicarboxylic acid as a ligand in the synthesis of lanthanide-based MOFs has been reported to yield frameworks with interesting magnetic and luminescent properties. acs.orgacs.org Similarly, ligands incorporating amino functionalities have been shown to enhance the properties of MOFs. frontiersin.org

The combination of the carboxylate, a common coordinating group in MOF chemistry, and the amino group, which can also coordinate or be post-synthetically modified, makes 5-(aminomethyl)furan-2-carboxylic acid a promising candidate for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.

Precursor for Advanced Organic Materials and Functional Dyes

The chromophoric potential of conjugated systems containing furan rings makes this compound a valuable precursor for the synthesis of functional dyes and advanced organic materials.

Azo Dyes: The primary amine of the aminomethyl group can be diazotized and coupled with electron-rich aromatic compounds, such as phenols or anilines, to produce azo dyes. unb.ca The resulting dyes would incorporate the furan moiety as part of the chromophoric system, potentially leading to novel colors and properties. The ester group could be further modified to tune the solubility and binding properties of the dye.

Methine Dyes: The furan ring can also be a component of methine and cyanine (B1664457) dyes. Furfural and its derivatives are known to be precursors for the synthesis of heptamethine cyanine dyes. acs.org The aminomethyl group of this compound could be transformed into other functional groups that can participate in the condensation reactions required for the formation of the polymethine chain.

| Dye Class | Synthetic Approach | Key Functional Group Utilized | Potential Application |

| Azo Dyes | Diazotization and coupling | Aminomethyl group | Textiles, indicators |

| Methine Dyes | Condensation reactions | Furan ring and modified aminomethyl group | Imaging, sensing |

Integration into Catalyst Design and Ligand Synthesis for Organometallic Catalysis

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Furan-containing ligands have been explored in organometallic catalysis. researchgate.net this compound provides a platform for the synthesis of novel ligands for catalytic applications.

Schiff Base Ligands: The aminomethyl group can readily undergo condensation with aldehydes or ketones to form Schiff base (imine) ligands. researchgate.netmdpi.com These ligands, often in combination with another donor atom from the aldehyde or ketone fragment, can chelate to a variety of transition metals. The resulting metal complexes can be catalytically active in a range of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Pincer Ligands: With appropriate modification, the furan scaffold can be used to construct pincer-type ligands. For example, functionalization of the 4-position of the furan ring and modification of the aminomethyl and carboxylate groups could lead to tridentate ligands that bind to a metal center in a meridional fashion. Such pincer complexes are known for their high stability and catalytic activity.

Future Research Directions and Emerging Paradigms for Methyl 5 Aminomethyl Furan 2 Carboxylate

Development of Novel and Highly Efficient Synthetic Pathways

Future research will likely focus on developing more efficient and sustainable methods for the synthesis of Methyl 5-(aminomethyl)furan-2-carboxylate. Current synthetic approaches to furan (B31954) derivatives often rely on multi-step procedures that may involve harsh reaction conditions. Novel pathways could emerge from the following areas:

Catalytic Conversion of Biomass: Direct, one-pot catalytic transformations from biomass-derived precursors like 5-hydroxymethylfurfural (B1680220) (HMF) could offer a more atom-economical and environmentally benign route. Research into multifunctional catalysts that can facilitate both the oxidation of the aldehyde group and the amination of the hydroxymethyl group in a single process would be a significant advancement.

Chemoenzymatic Synthesis: The use of enzymes for the selective functionalization of the furan ring could provide a highly efficient and stereoselective route to this and related compounds. Biocatalysis could offer milder reaction conditions and reduce the need for protecting groups.

Photocatalysis and Electrosynthesis: Light- and electricity-driven synthetic methods are gaining traction as sustainable alternatives to traditional thermal reactions. The development of photocatalytic or electrochemical methods for the C-H functionalization of furan precursors could lead to novel and efficient synthetic routes.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Conversion of Biomass | Atom economy, sustainability, reduced waste | Development of multifunctional catalysts |

| Chemoenzymatic Synthesis | High selectivity, mild conditions, reduced byproducts | Enzyme discovery and engineering |

| Photocatalysis and Electrosynthesis | Use of renewable energy, novel reactivity | Catalyst design, reaction optimization |

Exploration of Unprecedented Reactivity and Reaction Catalysis involving this compound

The unique combination of functional groups in this compound opens up avenues for exploring novel reactivity and its application in catalysis.

Ligand Development for Homogeneous Catalysis: The aminomethyl and carboxylate moieties could serve as coordination sites for metal ions, making this molecule a potential scaffold for the design of novel ligands for homogeneous catalysis. The furan ring itself can also participate in metal coordination.

Organocatalysis: The primary amine group could be utilized in organocatalytic transformations, such as in the formation of enamines or iminiums, to catalyze a variety of organic reactions.

Ring-Opening and Rearrangement Reactions: Furan rings can undergo a variety of ring-opening and rearrangement reactions under thermal, acidic, or photochemical conditions. Investigating these transformations for this compound could lead to the synthesis of novel acyclic and heterocyclic compounds with interesting properties.

Expansion into New Areas of Material Science and Supramolecular Assembly Utilizing this compound

The rigid furan core and the presence of hydrogen-bonding functionalities make this compound an attractive building block for materials science and supramolecular chemistry.

Polymer Synthesis: The amine and ester groups can be used as monomers for the synthesis of polyamides and polyesters. Furan-containing polymers are of interest for their potential to be derived from renewable resources and for their unique thermal and mechanical properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The ability of this molecule to act as a linker between metal centers could be exploited for the construction of MOFs and coordination polymers with porous structures and potential applications in gas storage, separation, and catalysis.

Self-Assembling Systems: The hydrogen-bonding capabilities of the aminomethyl and carboxylate groups could drive the self-assembly of this molecule into well-defined supramolecular structures, such as gels, liquid crystals, or nanofibers.

Integration with Flow Chemistry and Automated Synthesis Methodologies for this compound

Flow chemistry and automated synthesis offer significant advantages in terms of reaction control, safety, and scalability. Applying these technologies to the synthesis and derivatization of this compound could accelerate research and development.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for better control over reaction parameters, improved safety for potentially hazardous reactions, and easier scale-up. researchgate.netnih.gov

Automated Reaction Optimization: High-throughput automated systems can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis and subsequent reactions of this compound. semanticscholar.orgwikipedia.org

On-Demand Synthesis of Derivatives: An automated synthesis platform could be used to generate a library of derivatives of this compound by reacting the amine or ester group with a variety of building blocks. This would facilitate the rapid exploration of structure-activity relationships for various applications.

Synergistic Approaches with Artificial Intelligence in Chemical Synthesis and Discovery Related to Furan Chemistry

Artificial intelligence (AI) and machine learning (ML) are transforming the field of chemistry by enabling the prediction of molecular properties, the design of novel synthetic routes, and the optimization of reaction conditions.

Predictive Modeling of Properties: AI algorithms can be trained on existing data for furan derivatives to predict the physicochemical and biological properties of this compound and its virtual derivatives.

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this molecule, potentially uncovering pathways that a human chemist might overlook.

AI-Guided Material Design: Machine learning models can be used to guide the design of new materials based on the this compound scaffold. By learning the relationships between molecular structure and material properties, these models can suggest new derivatives with desired characteristics for applications in polymers, MOFs, or other advanced materials. youtube.comgatech.edu

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-(aminomethyl)furan-2-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves coupling reactions between furan carboxylate derivatives and aminomethylating agents. For example, methyl 5-(4-aminophenyl)furan-2-carboxylate analogs are synthesized by reacting substituted benzoyl chlorides with aminophenyl precursors in tetrahydrofuran (THF) under basic conditions (e.g., NaHCO₃). Critical parameters include stoichiometric ratios (1:1 molar ratio of reactants), reaction time (4 hours at room temperature), and purification via recrystallization (methanol) to achieve high purity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the furan ring and the aminomethyl group. Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and primary amine (N–H stretch at ~3300 cm⁻¹). High-Performance Liquid Chromatography (HPLC) and melting point analysis (e.g., 122–126°C for related compounds) ensure purity and consistency .

Q. How can researchers assess the purity and stability of this compound post-synthesis?

- Methodological Answer : Purity is validated via elemental analysis (C, H, N percentages) and thin-layer chromatography (TLC). Stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH) over 1–3 months, monitored by HPLC, determine degradation pathways. Storage in anhydrous conditions (desiccators with silica gel) minimizes hydrolysis of the ester group .

Advanced Research Questions

Q. How does the aminomethyl group influence reactivity in catalytic transformations, such as Diels-Alder reactions?

- Methodological Answer : The electron-donating aminomethyl group enhances the electron density of the furan ring, altering its diene character in Diels-Alder reactions. For example, methyl 5-(methoxymethyl)furan-2-carboxylate reacts with ethylene over Sn-Beta or Zr-Beta catalysts to form aromatic products (e.g., methyl 4-(methoxymethyl)benzenecarboxylate) with >80% selectivity. Catalyst choice (Lewis acid sites in Sn-Beta vs. Brønsted acidity in Zr-Beta) and reaction temperature (190°C) critically impact regioselectivity .

Q. What strategies mitigate competing side reactions during functionalization of the aminomethyl group?

- Methodological Answer : Protecting the amine with tert-butoxycarbonyl (Boc) groups prior to reactions prevents unwanted nucleophilic attacks. For oxidation or reduction steps, controlled pH (e.g., buffered conditions) and low temperatures (0–5°C) suppress side pathways. Catalytic hydrogenation (Pd/C, H₂) selectively reduces nitro intermediates to amines without ester cleavage .

Q. How do structural modifications of this compound affect its biological activity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., halogens) at the furan 3-position increases antimicrobial potency by enhancing membrane permeability. Structure-activity relationship (SAR) studies via Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) reveal that bulkier substituents on the aminomethyl group reduce activity due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.